molecular formula C6H6N4O B1524780 4-Amino-6-methoxypyrimidine-5-carbonitrile CAS No. 900480-19-5

4-Amino-6-methoxypyrimidine-5-carbonitrile

Cat. No.: B1524780
CAS No.: 900480-19-5
M. Wt: 150.14 g/mol
InChI Key: OZPIDCXNNNZWFE-UHFFFAOYSA-N
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Description

4-Amino-6-methoxypyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
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Biological Activity

4-Amino-6-methoxypyrimidine-5-carbonitrile (4-A-6-OMP) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₇N₃O, featuring an amino group at the fourth position, a methoxy group at the sixth position, and a nitrile group at the fifth position of the pyrimidine ring. This unique arrangement enhances its reactivity and biological interactions, making it a subject of interest in drug discovery.

Research indicates that 4-A-6-OMP acts as a selective ligand for adenosine receptors, which play crucial roles in various physiological processes. The compound's structural features allow it to effectively bind to these receptors, influencing cellular signaling pathways and potentially modulating enzyme activities .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of 4-A-6-OMP on cancer cell lines. For instance, it has shown significant inhibition of proliferation in prostate cancer (HTB-81) and mouse melanoma (B16) cells. In vitro studies highlighted that certain derivatives of pyrimidine compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study demonstrated that 4-A-6-OMP derivatives exhibited potent anticancer activity with EC50 values ranging from 0.06 to 0.73 µM against various cancer cell lines. Notably, some compounds displayed a favorable selectivity index, indicating reduced toxicity towards normal cells .
  • Adenosine Receptor Antagonism :
    • The compound has been investigated for its potential as an antagonist for A1 and A2A adenosine receptors. Its ability to selectively inhibit these receptors suggests possible therapeutic applications in conditions such as cancer and neurological disorders .
  • Synthesis and Derivative Studies :
    • Various synthetic routes have been developed to produce 4-A-6-OMP and its derivatives. These studies often focus on modifying the pyrimidine core to enhance biological activity or selectivity towards specific targets .

Comparative Analysis

CompoundActivity TypeEC50 (µM)Selectivity Index
4-Amino-6-methoxypyrimidineAnticancer0.06High
4-Amino-5-oxo-pyridoAnticancer0.73Moderate
Similar Pyrimidine DerivativeGeneral CytotoxicityVariesLow

Scientific Research Applications

Cancer Research

One of the most prominent applications of 4-Amino-6-methoxypyrimidine-5-carbonitrile is in the field of oncology. Research has demonstrated its potential as an anticancer agent through the development of derivatives that act as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) .

Case Studies

  • Cytotoxic Activity : Derivatives of this compound have been synthesized and tested against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). The results indicated significant cytotoxic effects, highlighting the compound's potential for therapeutic development .
  • Mechanism of Action : The compound is believed to inhibit cell proliferation by interacting with specific molecular targets involved in DNA synthesis and repair, leading to apoptosis in cancer cells .

Comparative Analysis of Derivatives

Compound NameStructure FeaturesUnique Aspects
4-Amino-2-methylpyrimidine-5-carbonitrileContains an amino group and methyl substituentFocused on different receptor interactions
2-Amino-4-methoxypyrimidineSimilar core but lacks carbonitrilePotentially different biological activities
6-Methylpyrimidin-4-aminesSubstituted at different positionsMay show varied pharmacological profiles

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Studies suggest that it may exhibit effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Development

The compound is also being explored for its potential in developing new pharmaceuticals, particularly for treating neurodegenerative diseases. Its ability to interact with biological pathways makes it a valuable building block for synthesizing more complex heterocyclic compounds .

Mechanism of Action in Pharmaceuticals

While the exact mechanism remains under investigation, it is believed that the compound can modulate pathways involved in neurodegeneration and inflammation, which are critical in diseases such as Alzheimer's and Parkinson's .

Industrial Applications

Beyond its research applications, this compound is utilized in the synthesis of various agrochemicals and materials. Its unique chemical properties allow for the development of new compounds that can enhance agricultural productivity or serve as intermediates in industrial processes .

Properties

IUPAC Name

4-amino-6-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-4(2-7)5(8)9-3-10-6/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPIDCXNNNZWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702371
Record name 4-Amino-6-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900480-19-5
Record name 4-Amino-6-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.